[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-
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Overview
Description
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine consists of a triazole ring fused to a pyridine ring, with a methyl group at the 5-position and a p-tolyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
The industrial production of 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves large-scale microwave-assisted synthesis due to its efficiency and scalability. The process is optimized to ensure high yields and purity of the final product, making it suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industry: The compound is used in material sciences for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in various biological processes. The compound’s ability to inhibit these enzymes makes it a potential therapeutic agent for treating diseases related to these pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogs and have similar biological activities.
Pyrazolo[5,1-c]triazines: Known for their antimetabolite properties in purine biochemical reactions.
Thieno[2,3-b]pyridines: These compounds exhibit various biological activities, including antimicrobial and anticancer properties.
Uniqueness
5-Methyl-2-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and the presence of both a triazole and pyridine ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
62135-61-9 |
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Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-methyl-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C14H13N3/c1-10-6-8-12(9-7-10)14-15-13-5-3-4-11(2)17(13)16-14/h3-9H,1-2H3 |
InChI Key |
YOHHWALXRXGDCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CC=CC3=N2)C |
Origin of Product |
United States |
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